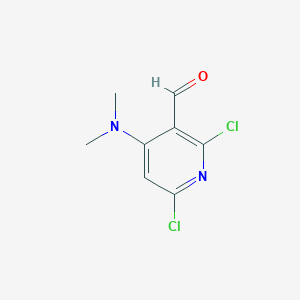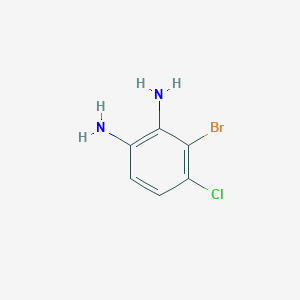
1-(2-Chlorobenzyl)thiourea
Vue d'ensemble
Description
1-(2-Chlorobenzyl)thiourea, also known as CBTU, is a thiourea derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)thiourea has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of thiourea derivatives. It has also been used in the study of the mechanism of action of thiourea derivatives. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of thiourea derivatives.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzyl)thiourea is not yet fully understood. However, it is believed to work by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of oxidative stress. Additionally, it is thought to interact with other enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-(2-Chlorobenzyl)thiourea has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as being able to reduce oxidative stress. Additionally, it has been found to have anti-tumor effects, as well as being able to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorobenzyl)thiourea has several advantages when used in laboratory experiments. It is easy to synthesize, is stable in aqueous solutions, and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experimental protocols. However, there are also some limitations to using 1-(2-Chlorobenzyl)thiourea in laboratory experiments. It can be difficult to obtain in high purity and can be degraded by light and heat. Additionally, it can be difficult to control the concentration of 1-(2-Chlorobenzyl)thiourea in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for research involving 1-(2-Chlorobenzyl)thiourea. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new synthesis methods for 1-(2-Chlorobenzyl)thiourea. Additionally, further research into its potential therapeutic applications, such as its use as an anti-cancer agent, could be beneficial. Finally, further research into its potential toxicological effects could help to inform the safe use of 1-(2-Chlorobenzyl)thiourea in laboratory experiments.
Propriétés
IUPAC Name |
(2-chlorophenyl)methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMHBOTXLHXVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)thiourea | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)


![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)


